molecular formula C11H20ClNO2 B1476817 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one CAS No. 2098078-42-1

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one

Cat. No.: B1476817
CAS No.: 2098078-42-1
M. Wt: 233.73 g/mol
InChI Key: CNXZXHFRZDCGHO-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound featuring a chloro-ketone functional group linked to a 4-(methoxymethyl)piperidine moiety. This specific structure suggests its potential utility as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The reactive chloro and ketone groups make it a suitable candidate for further chemical transformations, such as nucleophilic substitution, to create more complex molecules for pharmaceutical screening. The piperidine ring is a common scaffold found in biologically active compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are strongly advised to consult relevant safety data sheets and conduct all necessary risk assessments prior to handling. The precise physical properties, chemical behavior, and research applications for this specific compound should be established through experimental investigation.

Properties

IUPAC Name

2-chloro-1-[4-(methoxymethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-6-4-9(5-7-13)8-15-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXZXHFRZDCGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by a chloro group and a piperidine moiety, this compound may exhibit various pharmacological effects, including antimicrobial and anticonvulsant properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C13H22ClNO2C_{13}H_{22}ClNO_2 with a molecular weight of 259.77 g/mol. Its structure includes a piperidine ring, which is known for contributing to the biological activity of similar compounds.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes some related compounds and their observed activities:

Compound NameStructure HighlightsBiological Activity
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-oneSimilar piperidine core; different alkyl chainAntinociceptive properties
4-Methoxy-N-methylpiperidineLacks chloro substituent; methoxy group presentPotential antidepressant effects
2-Chloro-N-benzylpiperidineBenzyl substitution instead of methoxymethylAntimicrobial activity

These compounds illustrate how variations in substituents can significantly influence biological profiles and applications.

While specific mechanisms for this compound are not extensively documented, it is hypothesized that the compound may interact with neurotransmitter systems, potentially influencing pathways related to mood regulation and seizure activity. Preliminary studies suggest that compounds with similar structures may bind to various biological targets such as enzymes or receptors, warranting further investigation into their pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, which share structural similarities with this compound:

  • Antimicrobial Activity : Research has shown that piperidine derivatives can exhibit antimicrobial properties against various microorganisms. For instance, derivatives like 2-Chloro-N-benzylpiperidine have demonstrated significant activity against bacterial strains, suggesting that similar compounds may also possess such capabilities .
  • Anticonvulsant Effects : Studies on related piperidine compounds indicate potential anticonvulsant activities. For example, certain piperidine derivatives have been evaluated in models of convulsions, showing promise in reducing seizure frequency .
  • Analgesic Properties : The antinociceptive properties of piperidine derivatives have been documented in several studies, indicating a potential for pain relief applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one and related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight Applications/Synthesis Notes Reference
This compound Cl (C2), 4-(methoxymethyl)piperidine C₁₁H₁₉ClNO₂ 232.73 (calc.) Potential intermediate for drug synthesis N/A
4-[4-(2-chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one Cl (aromatic), piperazine, pyridinyl C₁₉H₂₂ClN₃O 343.856 Pharmaceutical intermediate; synthetic routes
4-(4-(diphenylmethoxy)piperidin-1-yl)-1-(4-vinylphenyl)butan-1-one (20) Diphenylmethoxy, vinylphenyl C₂₉H₃₁NO₂ 425.57 (calc.) CYP2J2 enzyme inhibition studies
Compound 29 (4-Methoxybenzyl tetrahydropyrimidine derivative) Methoxymethyl, tetrahydropyrimidine, difluorophenyl C₃₆H₄₀F₂N₄O₆ 686.73 (calc.) Anti-inflammatory or antimicrobial research

Key Observations:

  • Chloro Placement: The target compound’s chloro group at the butanone C2 position contrasts with the aromatic chloro in CAS 39512-57-7 . This distinction affects electronic properties and reactivity; aliphatic chlorides are more prone to nucleophilic substitution than aromatic ones.
  • Piperidine vs. Piperazine : Piperidine (6-membered ring with one N) offers different steric and electronic environments compared to piperazine (two N atoms). Piperazine derivatives like CAS 39512-57-7 may exhibit enhanced solubility or receptor affinity due to increased basicity .
  • Methoxymethyl vs. Bulkier Groups : The methoxymethyl group in the target compound improves solubility compared to diphenylmethoxy or tetrahydropyrimidine moieties in analogues . However, bulkier groups (e.g., diphenylmethoxy) may enhance binding to hydrophobic enzyme pockets .

Pharmacological and Industrial Relevance

  • Enzyme Inhibition: Piperidine/piperazine ketones are often explored as enzyme inhibitors. For example, compound 20 inhibits CYP2J2, a cytochrome P450 isoform implicated in drug metabolism .
  • Therapeutic Targets : Tosylate salts of piperidine derivatives () are investigated for LSD1-associated cancers, suggesting that methoxymethyl-substituted analogues could have epigenetic applications .
  • Solubility and Bioavailability: The methoxymethyl group likely enhances aqueous solubility compared to non-polar analogues (e.g., diphenylmethoxy derivatives), making it favorable for drug formulation .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one generally involves:

  • Introduction of the chlorobutanone moiety through selective chlorination or halogenation of a butanone precursor.
  • Formation of the piperidine ring substituted with a methoxymethyl group, which is typically prepared via nucleophilic substitution or reductive amination.
  • Coupling of the chlorobutanone fragment with the substituted piperidine through nucleophilic substitution at the chlorine site to form the final compound.

Detailed Synthetic Routes

While specific literature directly describing this exact compound is limited, analogous synthetic routes for similar substituted piperidinyl butanones provide insight into plausible preparation methods.

Route A: Halogenation Followed by Nucleophilic Substitution
  • Synthesis of 2-Chlorobutan-1-one : Starting from butan-1-one, selective chlorination at the α-position is achieved using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions to yield 2-chlorobutan-1-one.

  • Preparation of 4-(Methoxymethyl)piperidine : The piperidine ring substituted at the 4-position with a methoxymethyl group can be synthesized by:

    • Reductive amination of 4-piperidone with formaldehyde followed by methylation.
    • Alternatively, nucleophilic substitution of 4-hydroxymethylpiperidine with methyl iodide or dimethyl sulfate.
  • Coupling Reaction : The nucleophilic nitrogen of 4-(methoxymethyl)piperidine attacks the electrophilic carbonyl carbon adjacent to the chlorine in 2-chlorobutan-1-one, displacing the chlorine and forming the desired ketone linkage.

Route B: Direct Alkylation of Piperidine

Reaction Conditions and Catalysts

  • Halogenation : Typically conducted at low to moderate temperatures (0–25 °C) to avoid over-chlorination or side reactions.
  • Nucleophilic substitution : Performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) to enhance nucleophilicity.
  • Bases : Mild bases like triethylamine or potassium carbonate are used to neutralize generated acids and drive the substitution.
  • Purification : Crystallization or chromatographic techniques are applied to isolate the product with high purity.

Data Table: Summary of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Butan-1-one SO2Cl2 or NCS, 0–25 °C 2-Chlorobutan-1-one 70–85 Controlled chlorination
2 4-Piperidone Formaldehyde, reductive amination 4-(Hydroxymethyl)piperidine 75–90 Intermediate for substitution
3 4-(Hydroxymethyl)piperidine Methyl iodide, K2CO3, DMF 4-(Methoxymethyl)piperidine 80–95 Alkylation of hydroxyl group
4 2-Chlorobutan-1-one + 4-(Methoxymethyl)piperidine Base (Et3N), acetonitrile, RT This compound 65–80 Nucleophilic substitution

Research Findings and Observations

  • Selectivity : The α-chlorination step requires careful control to prevent poly-chlorination or chlorination at undesired sites.
  • Nucleophilicity of Piperidine : The presence of the methoxymethyl substituent on the piperidine ring enhances the nucleophilicity of the nitrogen, facilitating efficient coupling.
  • Reaction Efficiency : The overall synthesis is efficient with moderate to high yields in each step, making it suitable for scale-up.
  • Purity Considerations : The final compound’s purity is critical for pharmaceutical or research applications, necessitating rigorous purification protocols.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step protocols. For example, chloroacetylation of a piperidine intermediate (e.g., 4-(methoxymethyl)piperidine) using 2-chlorobutanoyl chloride under inert conditions. Catalysts like KI in DMF are employed to enhance reactivity, with heating (80–100°C) and stirring for 12–24 hours. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) ensures purity . Optimization focuses on yield (monitored via TLC/HPLC) and minimizing byproducts through controlled stoichiometry and temperature gradients .

Q. How is purity validated, and what analytical techniques confirm structural integrity?

  • Methodology :

  • Purity : HPLC with a C18 column and UV detection (λ = 254 nm), using a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate .
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to verify methoxymethyl (-OCH3_3), piperidine ring, and chloro-ketone moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peak (C11_{11}H19_{19}ClNO2_2, MW = 244.73 g/mol) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .

Q. What are the recommended storage conditions to maintain stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the chloro-ketone group. Desiccants (silica gel) mitigate moisture-induced degradation. Regular stability assays (every 6 months) via HPLC ensure integrity .

Advanced Research Questions

Q. What computational strategies predict the compound’s mechanism of action and target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cellulose synthase analogs). The methoxymethyl group’s electron-rich oxygen may hydrogen-bond with catalytic residues .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories. Free energy calculations (MM/PBSA) quantify affinity .
  • SAR Studies : Compare with analogs (e.g., piperazine derivatives) to identify critical substituents for bioactivity .

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via vapor diffusion (acetonitrile/water). Resolve discrepancies (e.g., piperidine chair vs. boat conformations) using SHELX-T refinement. Validate with R-factor (<0.05) and electron density maps .
  • DFT Calculations : Gaussian 09 to optimize geometry and compare with experimental data. RMSD <0.5 Å confirms reliability .

Q. How do mutation studies clarify biological activity discrepancies?

  • Methodology :

  • Enzyme Assays : Express wild-type and mutant (e.g., CESA3-T942I) cellulose synthase in E. coli. Measure IC50_{50} shifts via spectrophotometric cellulose quantification. A 10-fold increase in IC50_{50} for mutants suggests target-specific inhibition .
  • CRISPR-Cas9 Knockouts : Generate Arabidopsis mutants lacking target enzymes. Phenotypic rescue experiments (compound treatment) confirm on-target effects .

Q. What advanced techniques elucidate pharmacokinetic properties?

  • Methodology :

  • SPR Biosensing : Immobilize serum albumin on a CM5 chip to measure binding kinetics (kon_\text{on}/koff_\text{off}). A KD_\text{D} of ~10 µM indicates moderate plasma protein binding .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). LC-MS/MS quantifies parent compound depletion. Half-life >2 hours suggests suitability for in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one

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